A Comprehensive Technical Guide to the Chemical Properties of 5-Chloro-1H-indole-3-carbaldehyde
A Comprehensive Technical Guide to the Chemical Properties of 5-Chloro-1H-indole-3-carbaldehyde
Abstract
This technical guide provides an in-depth analysis of 5-Chloro-1H-indole-3-carbaldehyde (CAS No. 827-01-0), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is a key strategy for developing novel therapeutic agents.[1][2] This document elucidates the compound's core physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity and synthetic utility, and outlines critical safety and handling procedures. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for leveraging this versatile intermediate.
Introduction & Scope
The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1] Strategic modification of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a chlorine atom at the C5 position and a formyl group at the C3 position yields 5-Chloro-1H-indole-3-carbaldehyde, a compound with significant potential as a precursor for a diverse range of more complex molecules. The electron-withdrawing nature of the chlorine substituent and the versatile reactivity of the aldehyde functionality make it a highly valuable intermediate.[3][4]
This guide focuses specifically on the 5-Chloro-1H-indole-3-carbaldehyde isomer due to its synthetic accessibility and extensive documentation in chemical literature. Its isomer, 3-Chloro-1H-indole-5-carbaldehyde, is significantly less common, primarily because electrophilic substitution reactions on the indole ring, such as formylation, overwhelmingly favor the C3 position.
Physicochemical & Spectroscopic Profile
5-Chloro-1H-indole-3-carbaldehyde is typically a white to light orange crystalline solid, a characteristic that aids in its identification and assessment of purity.[5] It is sensitive to air and should be stored accordingly to prevent degradation.
Core Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 827-01-0 | [4][6] |
| Molecular Formula | C₉H₆ClNO | [4][6] |
| Molecular Weight | 179.60 g/mol | [4][6] |
| Appearance | White to Light yellow/orange powder/crystal | [7] |
| Melting Point | 213-216 °C | [4][6] |
| Solubility | Low water solubility | [7] |
Chemical Structure
Caption: Structure of 5-Chloro-1H-indole-3-carbaldehyde.
Spectroscopic Data
Spectroscopic analysis is critical for structure verification. The proton NMR spectrum is particularly informative.
| ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Description |
| 12.4 (1H, br) | N-H proton of the indole ring |
| 9.90 (1H, s) | Aldehyde proton (-CHO) |
| 8.45 (1H, d, J=3 Hz) | H2 proton |
| 7.89 (1H, d, J=9 Hz) | H7 proton |
| 7.52 (1H, d, J=2 Hz) | H4 proton |
| 7.40 (1H, dd, J=8, 2 Hz) | H6 proton |
| Data sourced from patent literature.[8] |
Synthesis via Vilsmeier-Haack Formylation
The most reliable and widely adopted method for synthesizing 5-Chloro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring.[9] The reaction proceeds by activating a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[9] This reagent is then attacked by the electron-rich C3 position of the 5-chloroindole substrate.
Mechanistic Overview
The causality behind this site-selectivity lies in the electronic structure of the indole ring. The nitrogen atom's lone pair participates in the aromatic system, creating a high electron density at the C3 position, making it the most nucleophilic site for electrophilic attack. The subsequent intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[9]
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods.[6][9][10]
Materials:
-
5-Chloroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Crushed ice
-
Methanol (for recrystallization)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (typically 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality: This exothermic reaction must be kept cold to prevent degradation of the formed reagent and ensure controlled formation.[10] Maintain the temperature below 10 °C.
-
Formylation Reaction: In a separate flask, dissolve 5-chloroindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 5-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a set period, then heat to 85-95 °C for 5-8 hours. Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of optimal conversion and minimize side-product formation.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated sodium carbonate solution until the pH is basic. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a white or pale yellow solid.[6]
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Degraded reagents (moisture-sensitive POCl₃); incomplete Vilsmeier reagent formation. | Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Ensure the reagent is prepared at low temperature (0-5 °C) before adding the indole substrate.[10] |
| Formation of Side Products | Over-formylation on highly activated rings; N-formylation if C3 is hindered. | Carefully control stoichiometry (1:1 to 1.5:1 ratio of Vilsmeier reagent to indole). Lower reaction temperatures often favor C3 selectivity.[10] |
| Incomplete Reaction | Insufficient reaction time or temperature for the substituted indole. | Monitor the reaction by TLC to determine completion. A moderate increase in temperature or extended reaction time may be necessary.[10] |
Chemical Reactivity & Synthetic Utility
5-Chloro-1H-indole-3-carbaldehyde is a versatile synthetic intermediate due to the reactivity of both the aldehyde group and the indole ring system.
-
Aldehyde Transformations: The formyl group is a gateway to a vast array of chemical functionalities. It readily undergoes condensation reactions with amines or hydrazines to form Schiff bases and hydrazones, respectively.[4][6] These derivatives are often investigated for their biological activities.
-
Indole Ring Reactions: The N-H of the indole can be alkylated or acylated under basic conditions. The halogen at the C5 position can potentially participate in cross-coupling reactions, although this is less common than reactions involving the aldehyde.
Caption: Synthetic utility of 5-Chloro-1H-indole-3-carbaldehyde.
This compound has been explicitly used in the preparation of:
-
Isonicotinoyl hydrazones and other substituted hydrazone derivatives.[4]
-
2′-[(5-chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide.[4]
-
5-chloro-3-(2,2-dibromovinyl)-1-(2-trimethylsilylethoxymethyl)indole.[4]
These transformations highlight its role as a scaffold for building molecular complexity, which is essential in the hit-to-lead and lead optimization phases of drug development.
Safety, Handling, & Storage
As with any active chemical reagent, proper handling of 5-Chloro-1H-indole-3-carbaldehyde is paramount to ensure laboratory safety.
Hazard Identification
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Data sourced from Safety Data Sheets.[6][7] |
GHS Pictogram: GHS07 (Exclamation Mark)[6] Signal Word: Warning[6][7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is noted as being air-sensitive and should be kept in a dark place, with some suppliers recommending storage under an inert gas.[6]
Conclusion
5-Chloro-1H-indole-3-carbaldehyde is a high-value chemical intermediate whose strategic importance is rooted in the proven biological relevance of the indole scaffold. Its synthesis is well-established through the Vilsmeier-Haack reaction, a robust and scalable method. The compound's true power lies in the versatile reactivity of its aldehyde group, which serves as a handle for extensive derivatization. For scientists in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of novel and impactful molecules.
References
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Thieme. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synthesis. Available at: [Link]
-
MDPI. (2021). Regioselective C5−H Direct Iodination of Indoles. Molecules. Available at: [Link]
-
MDPI. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 3‐Chloroindoles via Palladium‐Catalyzed Chlorocyclization of Unmasked 2‐Alkynylanilines. Available at: [Link]
-
Beilstein Journals. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Available at: [Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
PubChem. 5-chloro-1-methyl-1H-indole-3-carbaldehyde. Available at: [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
RSC Publishing. (2014). Understanding the domino reaction between 3-chloroindoles and methyl coumalate yielding carbazoles. A DFT study. Available at: [Link]
-
Organic Chemistry Portal. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Available at: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available at: [Link]
-
Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available at: [Link]
-
CHIBADAI NEXT. (2025). Breakthrough in Indole Chemistry Could Accelerate Drug Development. Available at: [Link]
-
RSC Publishing. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]
- 5. 5-Chloroindole-3-carboxaldehyde | 827-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
